13-(4-Methoxybenzyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
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Overview
Description
13-(4-Methoxybenzyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane: is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group and a tetraoxa-azacyclopentadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-(4-Methoxybenzyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of 4-methoxybenzyl chloride with a suitable azacyclopentadecane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 13-(4-Methoxybenzyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol or 4-methoxybenzylamine.
Substitution: Formation of 4-halogenated benzyl derivatives
Scientific Research Applications
Chemistry: In chemistry, 13-(4-Methoxybenzyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating molecular recognition and binding events .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of 13-(4-Methoxybenzyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its interaction with specific molecular targets. The methoxybenzyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the tetraoxa-azacyclopentadecane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole
- 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes
- 4-Methoxybenzyl alcohol
Uniqueness: 13-(4-Methoxybenzyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its combination of a methoxybenzyl group and a tetraoxa-azacyclopentadecane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H29NO5 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
13-[(4-methoxyphenyl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C18H29NO5/c1-20-18-4-2-17(3-5-18)16-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-19/h2-5H,6-16H2,1H3 |
InChI Key |
QUCYDRNZNXEMKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOCCOCCOCCOCC2 |
solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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